Ethyl 2-cyano-3-methyl-2-nonenoate
Description
Ethyl 2-cyano-3-methyl-2-nonenoate (CAS: 100522-75-6) is a cyanoacrylate ester characterized by a nine-carbon unsaturated chain (nonenoate), a methyl substituent at position 3, and a cyano group at position 2. Its molecular formula is C₁₃H₂₁NO₂, with a molecular weight of 223.318 g/mol . The compound’s structure features a conjugated double bond at the 2-position, which influences its reactivity and physical properties, such as solubility and thermal stability.
Properties
CAS No. |
100522-75-6 |
|---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-methylnon-2-enoate |
InChI |
InChI=1S/C13H21NO2/c1-4-6-7-8-9-11(3)12(10-14)13(15)16-5-2/h4-9H2,1-3H3/b12-11+ |
InChI Key |
WBEHYHSVLNHFFS-VAWYXSNFSA-N |
Isomeric SMILES |
CCCCCC/C(=C(\C#N)/C(=O)OCC)/C |
Canonical SMILES |
CCCCCCC(=C(C#N)C(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Dehydration of Ethyl Cyanoacetate : A base (e.g., piperidine, ammonium formate) deprotonates ethyl cyanoacetate to form an enolate intermediate.
-
Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of an aldehyde (e.g., 3-methyl-2-nonenal).
-
Elimination : Water is removed, forming the α,β-unsaturated nitrile ester with E -selectivity.
Optimized Conditions
Key Challenge : The availability of 3-methyl-2-nonenal is critical. If unavailable, alternative routes (e.g., elongation of shorter aldehydes via Grignard reagents) may be required.
Microwave-Assisted Synthesis
Microwave irradiation accelerates Knoevenagel reactions, enabling rapid and energy-efficient synthesis.
Example Protocol
-
Substrates : Ethyl cyanoacetate (1 eq) + 3-methyl-2-nonenal (1 eq).
-
Catalyst : Ammonium formate (1 mol%).
Advantages
-
Reduced Reaction Time : From hours to minutes.
-
Improved Selectivity : Minimizes side reactions like self-condensation.
Photo-Catalyzed Knoevenagel Condensation
Recent advancements utilize carbon dots (CDs) as photocatalysts for green chemistry applications.
Mechanistic Insights
Performance Metrics
| Substrate | Catalyst Loading | Yield | Solvent | Light Source |
|---|---|---|---|---|
| Ethyl cyanoacetate | 10 mg HMF-CDs | 98% | Ethanol/water (1:1) | UV (365 nm) |
Note : Ethanol enhances solubility and product stability.
Alternative Routes: Cyanohydrin Formation
While less common for this compound, cyanohydrin formation offers a potential pathway.
Comparative Analysis of Methods
| Method | Yield | Time | Eco-Friendliness | Key Advantage |
|---|---|---|---|---|
| Knoevenagel (Piperidine) | 85–92% | 30 min–64 h | Moderate | High E-selectivity, scalable |
| Microwave-Assisted | ~80% | 90 sec | High | Speed, energy efficiency |
| Photo-Catalyzed | 98% | 40 min–11 h | Very High | No toxic catalysts, recyclable CDs |
| Cyanohydrin Formation | Low | Multi-step | Low | Potential for chain elongation |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-methyl-2-nonenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-3-methyl-2-nonenoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-methyl-2-nonenoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect biological pathways and molecular functions, making it a valuable compound for research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share structural similarities with ethyl 2-cyano-3-methyl-2-nonenoate, differing primarily in chain length, substituents, or functional groups:
Table 1: Structural and Molecular Comparison
Key Observations:
Chain Length and Lipophilicity: Ethyl 2-cyano-3-methyl-2-octenoate (C8) and ethyl 2-cyano-3-methylpent-2-enoate (C5) exhibit reduced molecular weights and likely lower lipophilicity compared to the nonenoate derivative (C9). Longer chains enhance hydrophobic interactions, which may influence solubility in organic solvents or biological membrane permeability .
Substituent Effects on Reactivity: The thienyl group in ethyl 2-cyano-3-(5-methylthien-2-yl)but-2-enoate introduces sulfur heteroatoms, which may alter electronic properties (e.g., conjugation with the cyano group) and enhance reactivity in cyclization or polymerization reactions . Branched chains (e.g., ethyl 1-methylbutyl cyanoacetate) could sterically hinder nucleophilic attack at the ester or cyano groups, slowing hydrolysis or substitution reactions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Solubility Trends : All analogs are expected to exhibit low water solubility due to ester and alkyl/aryl groups. Polar aprotic solvents (e.g., DMF, DMSO) are preferable for dissolution .
Q & A
Q. What experimental and theoretical approaches address discrepancies in spectroscopic data interpretation?
- Methodological Answer :
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C.
- Isotopic Labeling : Synthesize 13C-labeled analogs to confirm peak assignments.
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate IR/UV-Vis data with computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
